molecular formula C16H8N2O2 B3058935 4,4'-Dicyanobenzil CAS No. 92967-67-4

4,4'-Dicyanobenzil

Cat. No. B3058935
Key on ui cas rn: 92967-67-4
M. Wt: 260.25 g/mol
InChI Key: MXWFKRLTIMWOFB-UHFFFAOYSA-N
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Patent
US07842830B2

Procedure details

Here we have discovered that the compound can be easily synthesized from commercially available 4,4′-dibromobenzil. The reaction between 4,4′-dibromobenzil and copper cyanide in DMF at 165° C. yielded 4,4′-dicyanobenzil (JYC-I-097-A) as a yellow solid (1.36 g, 48%) after column chromatography. The scheme of the reaction is shown in FIG. 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=2)=[O:11])=[O:9])=[CH:4][CH:3]=1.[Cu](C#N)[C:20]#[N:21].[CH3:24][N:25](C=O)C>>[C:20]([C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([C:24]#[N:25])=[CH:14][CH:13]=2)=[O:11])=[O:9])=[CH:4][CH:3]=1)#[N:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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